molecular formula C16H17F3N2O4S B14923499 2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate

2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate

Cat. No.: B14923499
M. Wt: 390.4 g/mol
InChI Key: BRROWIAEPKTCOK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate is a complex organic compound that features a trifluoroethyl group, a benzothiazole moiety, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole intermediate, which is then coupled with the trifluoroethyl group and the pentanoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile employed .

Scientific Research Applications

2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, while the benzothiazole moiety can interact with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the benzothiazole moiety provides aromaticity and potential for π-π interactions .

Properties

Molecular Formula

C16H17F3N2O4S

Molecular Weight

390.4 g/mol

IUPAC Name

2,2,2-trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate

InChI

InChI=1S/C16H17F3N2O4S/c1-2-24-10-6-7-11-12(8-10)26-15(20-11)21-13(22)4-3-5-14(23)25-9-16(17,18)19/h6-8H,2-5,9H2,1H3,(H,20,21,22)

InChI Key

BRROWIAEPKTCOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)OCC(F)(F)F

Origin of Product

United States

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